5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo-substituted pyrazole ring and a fluorophenyl group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the pyrazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the fluorophenyl group.
Substitution: The bromo and fluoro substituents make the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of oxadiazoles have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This compound may exhibit similar properties.
Medicine
The compound could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- 5-(4-bromo-1-methyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- 5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of both bromo and fluoro substituents may enhance its reactivity and potential as a pharmacophore.
Properties
Molecular Formula |
C13H10BrFN4O |
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Molecular Weight |
337.15 g/mol |
IUPAC Name |
5-(4-bromo-1-ethylpyrazol-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H10BrFN4O/c1-2-19-7-10(14)11(17-19)13-16-12(18-20-13)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
GLKBNZXLZPNVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC(=NO2)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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